An In-depth Technical Guide to the Synthesis and Characterization of Apixaban-d3
An In-depth Technical Guide to the Synthesis and Characterization of Apixaban-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Apixaban-d3, a deuterated analog of the direct factor Xa inhibitor, Apixaban. This isotopically labeled compound is crucial as an internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. This document details a proposed synthetic pathway, experimental protocols for its characterization, and its application in analytical methodologies.
Introduction
Apixaban is an orally bioavailable anticoagulant that selectively inhibits both free and clot-bound factor Xa, a critical enzyme in the coagulation cascade.[1] Apixaban-d3, with deuterium atoms incorporated into the methoxy group, serves as an ideal internal standard in mass spectrometry-based quantification of Apixaban in biological matrices.[2][3] Its chemical structure is identical to Apixaban, except for the isotopic labeling, ensuring similar chemical and physical behavior during sample preparation and analysis, while being distinguishable by its higher mass.
Chemical Structure of Apixaban-d3:
-
Chemical Name: 1-(4-(methoxy-d3)phenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
-
CAS Number: 1131996-12-7
-
Molecular Formula: C₂₅H₂₂D₃N₅O₄
-
Molecular Weight: 462.52 g/mol
Synthesis of Apixaban-d3
Proposed Synthetic Pathway
The synthesis can be logically divided into two main stages:
-
Synthesis of the deuterated intermediate: 4-(methoxy-d3)aniline.
-
Synthesis of Apixaban-d3 using the deuterated intermediate.
Experimental Protocols
This procedure is adapted from standard O-alkylation methods for phenols.
-
Reaction Setup: To a stirred solution of 4-aminophenol in acetone, add potassium carbonate (K₂CO₃).
-
Alkylation: Add methyl-d3 iodide (CD₃I) dropwise to the suspension.
-
Reaction Conditions: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(methoxy-d3)aniline.
The following is a generalized procedure based on known syntheses of Apixaban, utilizing the deuterated intermediate.
-
Formation of the Pyrazolo-pyridine Core (Intermediate A): Synthesize the core heterocyclic structure using 4-(methoxy-d3)aniline through a multi-step process, likely involving condensation and cyclization reactions as described in various patents.[4][5]
-
Synthesis of the Piperidinyl-aniline Moiety (Intermediate B): Prepare the second key intermediate, which contains the piperidinone-substituted aniline, through established methods.[6]
-
Coupling Reaction: Couple Intermediate A and Intermediate B to form the ethyl ester of Apixaban-d3. This is often achieved through a base-catalyzed condensation reaction.
-
Amidation: Convert the ethyl ester of Apixaban-d3 to the final product by amidation. This is typically carried out by treating the ester with a source of ammonia, such as aqueous ammonia in a suitable solvent, under heat.[7]
-
Purification: Purify the crude Apixaban-d3 by recrystallization from an appropriate solvent system (e.g., ethanol/dichloromethane) to obtain a high-purity product.[8]
Characterization of Apixaban-d3
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Apixaban-d3.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for characterizing Apixaban-d3, especially in its application as an internal standard.
Experimental Protocol for LC-MS/MS Analysis:
-
Chromatography: Utilize a reverse-phase C18 column with a gradient elution of a mobile phase consisting of ammonium formate buffer and methanol with formic acid.[3]
-
Ionization: Employ electrospray ionization (ESI) in the positive ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific mass transitions for Apixaban and Apixaban-d3.
Table 1: Mass Spectrometry Data for Apixaban and Apixaban-d3
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| Apixaban | 460.2 | 443.2 | [1] |
| Apixaban-d3 | 463.3 | 202.0 | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the molecule and the successful incorporation of deuterium. The spectrum of Apixaban-d3 is expected to be very similar to that of Apixaban, with the notable absence of the singlet corresponding to the methoxy (-OCH₃) protons.
Table 2: Predicted ¹H NMR Spectral Data for Apixaban-d3
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.70 | d | Aromatic protons |
| ~7.46 | d | Aromatic protons |
| ~7.35 | d | Aromatic protons |
| ~7.00 | d | Aromatic protons |
| ~4.20 | t | -CH₂- (pyrazolo-pyridine) |
| ~3.65 | t | -CH₂- (piperidone) |
| ~3.20 | t | -CH₂- (pyrazolo-pyridine) |
| ~2.50 | t | -CH₂- (piperidone) |
| ~1.95 | m | -CH₂- (piperidone) |
| Absent | - | -OCD₃ |
Note: Predicted chemical shifts are based on published data for Apixaban. The exact values may vary depending on the solvent and instrument.
Purity and Yield
The purity of the synthesized Apixaban-d3 should be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >98% is generally required for use as an internal standard. The isotopic enrichment should be determined by mass spectrometry and should ideally be >98%. The overall yield of the multi-step synthesis will depend on the efficiency of each reaction. Published syntheses of Apixaban report overall yields in the range of 30-40%.[6]
Application in Bioanalytical Methods
Apixaban-d3 is primarily used as an internal standard for the quantification of Apixaban in biological samples such as plasma.[10] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.
Table 3: Summary of a Validated Bioanalytical Method using Apixaban-d3
| Parameter | Details | Reference |
| Analytical Technique | UPLC-MS/MS | [3] |
| Biological Matrix | Human Plasma | [3] |
| Sample Preparation | Protein Precipitation | [3] |
| Internal Standard | Apixaban-d3 | [3] |
| Calibration Range | 1 - 500 ng/mL | [3] |
| Accuracy and Precision | Within 15% | [3] |
Conclusion
References
- 1. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]
- 5. US10077263B2 - Process for the preparation of Apixaban - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: APIXABAN, Eliquis [orgspectroscopyint.blogspot.com]
- 8. CN110615788B - Preparation process of high-purity apixaban - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
